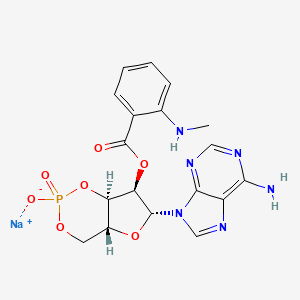

Mant-cAMP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Mant-cAMP is synthesized through a series of chemical reactions starting from adenosine-3’,5’-cyclic monophosphate. The key step involves the esterification of the 2’-hydroxy group of the ribose with methylisatoic acid. This reaction typically requires the presence of a suitable catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods for this compound are not widely documented, but the compound is generally prepared in specialized laboratories for research purposes.

Análisis De Reacciones Químicas

Mant-cAMP undergoes various chemical reactions, primarily hydrolysis. The hydrolysis of this compound results in a significant decrease in fluorescence intensity, which is a key feature utilized in phosphodiesterase studies . The compound is also sensitive to its chemical environment, with changes in solvent composition affecting its fluorescence properties . Common reagents used in these reactions include dimethyl sulfoxide and water, with varying concentrations influencing the emission spectra .

Aplicaciones Científicas De Investigación

Mant-cAMP is extensively used in scientific research due to its fluorescent properties. It serves as a valuable tool in the study of phosphodiesterases, enzymes that play a crucial role in the degradation of cyclic nucleotides . The compound’s fluorescence allows for the direct, quantitative, and continuous determination of enzyme activity via fluorescence detection . This compound is also used in studies involving protein-nucleotide interactions, making it a versatile tool in both biochemical and pharmacological research .

Mecanismo De Acción

Mant-cAMP exerts its effects by mimicking the natural second messenger cyclic adenosine monophosphate. It activates protein kinase A, which in turn phosphorylates various target proteins, leading to a cascade of cellular responses . The compound’s fluorescent properties allow researchers to track these interactions and study the dynamics of cyclic adenosine monophosphate signaling pathways in real-time .

Comparación Con Compuestos Similares

Mant-cAMP is unique due to its fluorescent properties, which distinguish it from other cyclic nucleotide analogues. Similar compounds include 2’-O-(N’-Methylanthraniloyl)guanosine-3’,5’-cyclic monophosphate (Mant-cGMP), cyclic cytidine-3’,5’-cyclic monophosphate (cCMP), and cyclic uridine-3’,5’-cyclic monophosphate (cUMP) . While these compounds share structural similarities, this compound’s fluorescence makes it particularly useful for studies requiring real-time monitoring of enzyme activity and protein interactions .

Actividad Biológica

Mant-cAMP, or 2'-O-(N-Methyl) adenosine-3',5'-cyclic monophosphate, is a fluorescent derivative of cyclic adenosine monophosphate (cAMP). This compound has garnered significant attention in the field of biochemistry and pharmacology due to its unique properties and biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in research, and implications for therapeutic interventions.

Overview of cAMP and this compound

Cyclic adenosine monophosphate (cAMP) is a crucial second messenger involved in various cellular signaling pathways. It plays a vital role in regulating physiological processes such as metabolism, cell proliferation, and gene expression. This compound serves as a useful tool for studying cAMP dynamics due to its fluorescent properties, allowing researchers to visualize and quantify cAMP levels in live cells.

This compound exhibits several mechanisms of action that influence cellular functions:

- Signal Transduction : this compound activates protein kinase A (PKA), which subsequently phosphorylates target proteins, leading to various downstream effects including changes in gene expression and metabolic regulation .

- Regulation of Ion Channels : It has been shown to modulate ion channels, affecting cellular excitability and neurotransmitter release. For instance, this compound can enhance the opening of certain potassium channels, thereby influencing neuronal signaling .

- Intracellular Localization : The ability of this compound to localize within specific cellular compartments allows for the study of localized cAMP signaling. This is crucial for understanding how cAMP influences distinct cellular responses based on its spatial distribution .

Biological Activities

This compound's biological activities extend across various domains:

- Immune Response Modulation : Research indicates that cAMP plays a significant role in modulating immune responses. Elevated cAMP levels can enhance the function of regulatory T cells (Tregs) and inhibit pro-inflammatory cytokine production, thereby contributing to immune tolerance .

- Cancer Research : In cancer biology, this compound has been utilized to investigate the role of cAMP in tumor progression and metastasis. Studies suggest that manipulating cAMP levels can alter cancer cell behavior, making it a potential target for therapeutic strategies .

- Neurobiology : In neuroscience, this compound is employed to explore synaptic plasticity and memory formation. Its ability to penetrate cell membranes allows researchers to study the role of cAMP in long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Future Directions

The ongoing research into this compound suggests several future directions:

- Therapeutic Applications : Exploring the potential of this compound as a therapeutic agent in diseases characterized by dysregulated cAMP signaling, such as cancer and autoimmune disorders.

- Development of Novel Fluorescent Probes : Enhancing the design of fluorescent probes based on this compound to improve specificity and sensitivity for detecting cAMP levels within live cells.

- Understanding Complex Cellular Responses : Investigating how this compound can be used to dissect complex signaling networks involving multiple second messengers.

Propiedades

IUPAC Name |

sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N6O7P.Na/c1-20-10-5-3-2-4-9(10)18(25)30-14-13-11(6-28-32(26,27)31-13)29-17(14)24-8-23-12-15(19)21-7-22-16(12)24;/h2-5,7-8,11,13-14,17,20H,6H2,1H3,(H,26,27)(H2,19,21,22);/q;+1/p-1/t11-,13-,14-,17-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLANAZAAYNYJK-TZNCIMHNSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C(N=CN=C54)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)[O-])O[C@H]2N4C=NC5=C(N=CN=C54)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6NaO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.